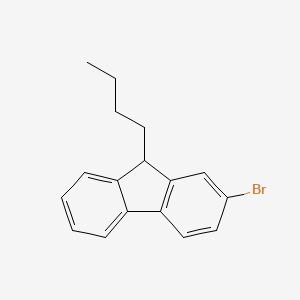

2-Bromo-9-butyl-9H-fluorene

Description

Structure

3D Structure

Properties

CAS No. |

88223-34-1 |

|---|---|

Molecular Formula |

C17H17Br |

Molecular Weight |

301.2 g/mol |

IUPAC Name |

2-bromo-9-butyl-9H-fluorene |

InChI |

InChI=1S/C17H17Br/c1-2-3-6-15-13-7-4-5-8-14(13)16-10-9-12(18)11-17(15)16/h4-5,7-11,15H,2-3,6H2,1H3 |

InChI Key |

CDDHPFWMUKDWIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C2=CC=CC=C2C3=C1C=C(C=C3)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Bromo 9 Butyl 9h Fluorene

Cross-Coupling Reactions of 2-Bromo-9-butyl-9H-fluorene as a Building Block

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions are pivotal for the synthesis of polymers and complex organic molecules with tailored electronic and photophysical properties.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is particularly well-suited for the polymerization of fluorene (B118485) monomers.

This compound can be converted into its corresponding boronic acid or boronic ester derivative. For instance, a lithium-halogen exchange with n-butyllithium (n-BuLi) generates a reactive intermediate that can react with triisopropyl borate (B1201080) to form 9,9-dibutyl-9H-fluoren-2-ylboronic acid. This derivative is then used in Suzuki coupling reactions with aryl halides, often employing a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a solvent such as anhydrous tetrahydrofuran (B95107) (THF).

A significant application of the Suzuki-Miyaura coupling involving fluorene derivatives is in the synthesis of polyfluorenes. rsc.org These polymers are of great interest due to their high fluorescence quantum yields, thermal stability, and charge-transporting properties, making them suitable for use in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. libretexts.orgrsc.org

The Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) is a specific method that allows for the controlled, chain-growth polymerization of monomers like potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate. rsc.orgrsc.orgresearchgate.net This technique enables the synthesis of polyfluorenes with controlled molecular weights and narrow dispersity, as well as the creation of block and graft copolymers. rsc.orgrsc.org The reaction often proceeds rapidly in a mixed solvent system like THF/H₂O at low temperatures, using an initiating system such as an iodobenzene (B50100) derivative, a palladium source like Pd₂(dba)₃•CHCl₃, and a phosphine (B1218219) ligand like t-Bu₃P. rsc.orgrsc.org

Table 1: Conditions for Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) of a Fluorene Monomer

| Parameter | Condition | Reference |

|---|---|---|

| Monomer | Potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate | rsc.orgrsc.org |

| Initiating System | Iodobenzene derivative/Pd₂(dba)₃•CHCl₃/t-Bu₃P | rsc.orgrsc.org |

| Solvent | THF/H₂O mixed solvent | rsc.orgrsc.org |

| Temperature | -10 °C | rsc.orgrsc.org |

The functionalization of polyfluorenes can also be achieved using Suzuki-Miyaura coupling. By carefully selecting the coupling partners, various aryl groups can be introduced at the 2-position of the fluorene units, allowing for the fine-tuning of the polymer's properties. For example, coupling with different arylboronic acids can alter the emission color, charge mobility, and solubility of the resulting polyfluorene. mdpi.com

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the derivatization of fluorenes, including this compound, by introducing acetylenic moieties. mdpi.comresearchgate.net

The introduction of ethynyl (B1212043) linkages to the fluorene core extends the π-conjugation of the molecule, which significantly influences its photophysical properties. mdpi.com This makes Sonogashira coupling a valuable tool for synthesizing materials for organic optoelectronics. mdpi.com The reaction is typically carried out using a palladium catalyst such as PdCl₂(PPh₃)₂ in combination with a copper(I) salt like CuI and a base like diisopropylamine (B44863) or triethylamine. mdpi.comnih.gov

A variety of symmetrical and unsymmetrical fluorene derivatives can be synthesized using this method. For instance, 2,7-dibromo-9,9-dihexylfluorene can be coupled with different phenylacetylene (B144264) derivatives to create compounds with substituents at the C-2 and C-7 positions. mdpi.com Similarly, this compound can be coupled with terminal alkynes to introduce a single acetylenic group at the C-2 position, leading to asymmetrically functionalized fluorenes. nih.gov These derivatized fluorenes have applications as fluorescent probes and in the development of materials with interesting optical properties. researchgate.netnih.gov

While the traditional Sonogashira reaction relies on a copper co-catalyst, copper-free versions have been developed to avoid issues like the formation of alkyne homocoupling byproducts. nih.govnih.govlibretexts.org These copper-free methods often employ specific palladium catalysts and ligands that can facilitate the coupling under mild conditions. nih.govlibretexts.org

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis for cross-coupling reactions. These reactions utilize an electric current to drive the chemical transformation, often avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net

Nickel-catalyzed electrochemical cross-coupling has been successfully applied to aryl bromides, including fluorene derivatives. sci-hub.seacs.org For example, the electrochemical phosphorylation of 2-bromo-9H-fluorene with diethyl phosphite (B83602) has been demonstrated. sci-hub.seacs.org This reaction typically occurs in an undivided cell using inexpensive carbon electrodes, a nickel catalyst (e.g., NiBr₂·3H₂O), a ligand, a base, and an electrolyte in a suitable solvent at room temperature. acs.org

The proposed mechanism for such reactions often involves the formation of a low-valent nickel species at the cathode, which then undergoes oxidative addition with the aryl bromide. The resulting arylnickel intermediate can then react with the coupling partner, followed by reductive elimination to yield the product and regenerate the nickel catalyst. Control experiments have suggested the involvement of radical intermediates in some cases. sci-hub.se

This electrochemical approach provides a mild and efficient route for constructing new bonds to the fluorene core, expanding the range of possible derivatives that can be synthesized from this compound.

Table 2: Conditions for Nickel-Catalyzed Electrochemical Phosphorylation of 2-bromo-9H-fluorene

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | 2-bromo-9H-fluorene | sci-hub.seacs.org |

| Coupling Partner | Diethyl phosphite | sci-hub.seacs.org |

| Catalyst | NiBr₂·3H₂O | acs.org |

| Electrodes | Reticulated vitreous carbon (RVC) anode and cathode | acs.org |

| Cell | Undivided cell | acs.org |

| Current | Constant current | acs.org |

The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. However, Heck-type reactions have been developed for a broader range of substrates. A general synthesis of fluoroalkylated alkenes has been achieved through a palladium-catalyzed Heck-type reaction of fluoroalkyl bromides. acs.org

While specific examples detailing the Heck-type reaction of this compound with fluoroalkyl bromides are not prevalent in the provided search results, the general applicability of Heck-type reactions to aryl bromides suggests that this could be a viable method for introducing fluoroalkylated alkene moieties onto the fluorene core. Such reactions would likely involve a palladium catalyst and would proceed through a catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination or reductive elimination.

Catalytic reductive coupling reactions offer a method for the formation of carbon-carbon bonds from two electrophiles, often using a metal catalyst and a stoichiometric reductant. In the context of bromofluorene derivatives, this can be used to synthesize more complex fluorene-containing structures.

For instance, metal-free reductive coupling of arylboronic acids with N-tosylhydrazones has been used to synthesize 9-arylfluorenes. nih.gov While this specific example does not start from a bromofluorene, it highlights a reductive coupling strategy. More relevant to this compound, stereoselective reductive coupling of carbonyl compounds can be achieved using samarium/N-bromosuccinimide in methanol. lookchem.com Although this is not a direct coupling of the bromo-substituent, it points to the utility of reductive methods in fluorene chemistry.

Heck-type Reactions with Fluoroalkyl Bromides (general applicability)

Nucleophilic Substitution Reactions at the C-2 Bromine Position

The bromine atom at the C-2 position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com This reactivity is a key feature that makes this compound a versatile intermediate in organic synthesis.

Common nucleophiles that can displace the bromine atom include amines, alkoxides, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions typically proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, which is often facilitated by the electron-withdrawing nature of the fluorene ring system, especially when activating groups are present.

In some cases, the nucleophilic substitution can be catalyzed by a transition metal, such as copper. For example, the reaction of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene with copper(I) cyanide (CuCN) results in the substitution of the bromine atom with a cyano group. nih.gov The nitro group in this example acts as an activating group, facilitating the nucleophilic attack.

The ability to perform nucleophilic substitutions on this compound provides a direct route to a wide array of functionalized fluorenes, complementing the cross-coupling strategies and further establishing its role as a key building block in the synthesis of advanced organic materials. smolecule.comevitachem.com

Reactivity of the C-9 Butyl Group and its Influence on Fluorene Chemistry

The primary site of reactivity associated with the C-9 butyl substituent is the adjacent C-H bond. This proton is notably acidic due to the electron-withdrawing nature of the two flanking benzene (B151609) rings, which stabilize the resulting fluorenyl anion or radical. This inherent reactivity allows for a second functionalization at the C-9 position, transforming the monoalkylated fluorene into a 9,9-disubstituted derivative. This transformation is a common strategy for building more complex molecular architectures. researchgate.net For instance, 9-monoalkylated fluorenes can be further alkylated or arylated under basic conditions, such as using cesium hydroxide (B78521) (CsOH), to introduce a second, different substituent. rsc.orgresearchgate.net

The C-9 position of 9-alkylfluorenes is susceptible to oxidation. Under certain conditions, such as during a Wolff-Kishner reduction, partial oxidation of the C-9 methylene (B1212753) bridge to a carbonyl group can occur as a side reaction. More targeted oxidation reactions can convert 9-alkyl-9H-fluorenes into their corresponding 9-alkyl-9-hydroxyfluorenes or completely to 9-fluorenones.

Furthermore, the C-9 C-H bond can undergo functionalization through radical pathways. In a metal-free oxidative coupling reaction, 9-butylfluorene can react with acetonitrile (B52724) in the presence of a radical initiator like di-tert-butyl peroxide (t-BuOOt-Bu). nih.gov This process, known as cyanomethylation, results in the formation of a C-C bond at the C-9 position. nih.gov This reactivity is tolerant of various substituents on the fluorene aromatic rings, including halogens. nih.gov Similarly, iron-catalyzed peroxidation of 9-alkyl-9H-fluorenes achieves selective C-H functionalization at the C-9 position.

The butyl group also exerts a significant influence through steric and electronic effects. As an alkyl group, it is weakly electron-donating, which can affect the electronic properties of the fluorene π-system. More significantly, the steric bulk of the C-9 substituent can influence the molecule's properties and reactivity. Research has shown that substitution at the C-9 position primarily affects the thermal properties of fluorene derivatives. capes.gov.br Increasing the steric size of the substituent at the C-9 position can decrease the reactivity of the molecule in forming charge-transfer complexes. osu.edu In studies of C-H activation, the steric hindrance introduced by a 9-tert-butyl group was found to cause aberrantly slow reaction rates compared to less bulky substituents. nsf.gov This highlights the critical role of the C-9 alkyl group's size in modulating the accessibility and reactivity of the fluorene core.

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Cyanomethylation | 9-Butylfluorene | Acetonitrile, t-BuOOt-Bu, PivOH | 9-Butyl-9-(cyanomethyl)-9H-fluorene | nih.gov |

| Arylation | 9-Benzyl-9H-fluorene | 4-Chloronitrobenzene, CsOH | 9-Benzyl-9-(4-nitrophenyl)-9H-fluorene | researchgate.net |

| Peroxidation | 9-Alkyl-9H-fluorenes | (NNN)FeCl₂, Peroxide Source | 9-Alkyl-9-peroxy-9H-fluorene | |

| Oxidation | 2-Alkylfluorenes | Hydrazine hydrate, KOH (Wolff-Kishner conditions) | 2-Alkyl-9-fluorenone (side-product) | |

| Hydroxylation | 9-Alkyl-9H-fluorene | Base-mediated | 9-Alkyl-9-hydroxyfluorene | acs.org |

Mechanistic Studies of Transformations Involving this compound

Mechanistic investigations into the reactions of 9-alkylfluorenes, including this compound, predominantly focus on transformations at the C-9 position. The central theme of these mechanisms is the activation of the C-9 C-H bond, which is significantly weaker than other aliphatic C-H bonds in the molecule due to its benzylic-type character and the ability of the fluorenyl system to stabilize a resulting radical or anion. nih.gov

A well-documented mechanism is the free-radical process responsible for the cyanomethylation of fluorenes with alkyl nitriles. nih.gov This transformation provides a clear example of how the C-9 position reacts. The proposed mechanism proceeds via the following steps:

Initiation : The reaction is initiated by the thermal decomposition of an initiator, such as di-tert-butyl peroxide (t-BuOOt-Bu), at high temperatures to generate highly reactive tert-butoxyl radicals.

Hydrogen Atom Abstraction : A tert-butoxyl radical abstracts the hydrogen atom from the C-9 position of the 9-butylfluorene substrate. This is the key C-H activation step, favored because of the relatively weak C-9 H bond (bond dissociation energy of approx. 72 kcal/mol). nih.gov This abstraction forms a stable, tertiary fluorenyl radical, with the unpaired electron delocalized over the aromatic system.

Radical Coupling : Concurrently, a radical is generated from the nitrile reagent. This radical then combines with the fluorenyl radical to form the final product, creating a new quaternary center at the C-9 position. nih.gov

Control experiments support this radical pathway. The addition of radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or 2,6-di-tert-butyl-4-hydroxytoluene (BHT) completely inhibits the cyanomethylation reaction, which is strong evidence for the involvement of free radical intermediates. nih.gov Iron-catalyzed peroxidation reactions at the C-9 position of 9-alkyl-9H-fluorenes are also proposed to proceed via a radical-radical cross-coupling mechanism.

Applications of 2 Bromo 9 Butyl 9h Fluorene in Advanced Materials Science

Building Block for Conjugated Polymers and Oligomers in Optoelectronics

2-Bromo-9-butyl-9H-fluorene serves as a fundamental monomer for creating high-performance organic electronic materials. The fluorene (B118485) unit provides a rigid, coplanar biphenyl (B1667301) structure that is highly fluorescent, while the bromine atom at the 2-position offers a reactive site for polymerization.

Fluorene-based polymeric semiconductors are commonly synthesized through metal-catalyzed cross-coupling reactions, where this compound is a key reactant. The bromine atom makes the molecule an ideal substrate for reactions like the Suzuki-Miyaura coupling and Heck coupling. ucf.edu In a typical Suzuki polymerization, the bromo-fluorene derivative is reacted with a fluorene monomer containing two boronic ester groups in the presence of a palladium catalyst. beilstein-journals.orgnih.gov This process enables the formation of long, π-conjugated polymer chains, which are the basis for polyfluorenes (PFs), a major class of polymeric semiconductors. nih.gov These reactions allow for the creation of high molecular weight polymers with the desired electronic and mechanical properties. sci-hub.se

Polyfluorenes (PFs) derived from bromo-fluorene monomers are extensively used in optoelectronic devices due to their exceptional properties. These polymers exhibit high photoluminescence quantum yields, excellent thermal stability, and good charge transport capabilities, making them ideal for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.govsmolecule.com In OLEDs, PFs and their copolymers can function as the blue-emitting layer, which is a critical component for full-color displays and white lighting applications. nanoscience.or.kr The inherent fluorescence of the fluorene unit is a key feature for its use in electroluminescent applications. sci-hub.se The versatility of the fluorene structure allows it to be used as a building block for hole-transporting materials and other functional components within these devices. smolecule.commdpi.com

The attachment of one or more butyl groups to the C-9 position of the fluorene ring is critical for the practical application of these materials. A major challenge with long, rigid conjugated polymers is their poor solubility, which hinders their processing. The bulky, flexible butyl chains significantly enhance the solubility of the resulting polyfluorenes in common organic solvents like tetrahydrofuran (B95107) and chloroform. beilstein-journals.orgsci-hub.se This improved solubility is essential for solution-based processing techniques, such as spin-coating, which are used to fabricate the large-area, uniform thin films required for OLED and OPV devices. sci-hub.se Furthermore, the steric hindrance provided by the butyl groups helps to prevent the polymer chains from aggregating too closely, a phenomenon that can lead to fluorescence quenching and reduced device performance. acs.org The substituents extend out from the polymer backbone, maintaining the planarity of the fluorene unit itself, which is crucial for effective electronic conjugation. researchgate.net

Table 1: Effect of Copolymerization on the Bandgap of Fluorene-Based Polymers

| Polymer System | Co-monomer (Acceptor) | Resulting Bandgap (eV) | Key Finding |

|---|---|---|---|

| Fluorene-Benzothiadiazole Copolymer | Benzothiadiazole | 1.82 | The copolymer exhibited a broad absorption with an optical bandgap significantly lower than that of the fluorene homopolymer, demonstrating effective intramolecular charge transfer. researchgate.net |

| Fluorene-Quinoxaline Copolymer | Quinoxaline (B1680401) | Low | The electron-deficient quinoxaline connected to electron-donor groups results in a low bandgap and broad absorption, beneficial for photovoltaic conversion. aau.edu.et |

Influence of C-9 Butyl Substituent on Polymer Processability and Film Formation

Precursor for Advanced Fluorescent Probes and Dyes

The inherent fluorescence of the fluorene scaffold makes this compound a valuable starting material for the synthesis of advanced fluorescent probes and dyes. smolecule.com These tools are crucial for non-invasive imaging and sensing in biological and chemical systems. escholarship.org The bromine atom at the 2-position serves as a versatile reactive handle. It can be readily substituted using various organic reactions, such as Heck or Suzuki couplings, to attach other functional groups. ucf.edunih.gov This allows for the creation of more complex molecules where the fluorene acts as the fluorescent core, and the attached groups can be designed to interact with specific analytes or cellular structures, such as lysosomes. nih.gov This modular approach enables the development of probes for applications in bioimaging and environmental monitoring. smolecule.com

Application in Two-Photon Absorbing Materials

Materials capable of two-photon absorption (2PA) are in high demand for applications such as 3D microfabrication, optical data storage, and high-resolution two-photon fluorescence microscopy. ucf.edunih.gov The fluorene ring system, with its extended π-conjugated structure, provides a stable and highly polarizable core that is conducive to large 2PA cross-sections. ucf.edu this compound serves as a building block for synthesizing such materials. It can be functionalized, often at the bromine position, with electron-donating or electron-withdrawing groups to create molecules with a D-π-A (donor-π-acceptor) or D-A-D (donor-acceptor-donor) structure. This charge asymmetry significantly enhances the 2PA response. ucf.edunih.gov Research has shown that fluorene derivatives can achieve high 2PA cross-section values, making them promising candidates for these advanced photonic applications. ucf.edursc.org

Table 2: Two-Photon Absorption (2PA) Properties of Fluorene Derivatives

| Fluorene Derivative Structure | 2PA Cross-Section (GM) | Wavelength (nm) | Application Area |

|---|---|---|---|

| Fluorene with Phosphonate Group | 650 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ | Not Specified | Optical power limiting, multiphoton fluorescence imaging. ucf.edu |

| Fluorene with Nitro Group | 1300 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ | Not Specified | Optical power limiting, multiphoton fluorescence imaging. ucf.edu |

| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~1300-1900 | ~660 | Lasing, nonlinear optics. rsc.org |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Development of Photochromic Materials

Photochromic materials are compounds that can reversibly change between two different chemical forms, each possessing distinct absorption spectra, in response to photoirradiation. This light-induced transformation allows for the modulation of their color and other properties, making them suitable for applications such as optical data storage, molecular switches, and smart windows.

The fluorene moiety is a component in some classes of photochromic compounds, such as diarylethenes. scientific.netresearchgate.net The general mechanism for diarylethenes involves a reversible electrocyclic reaction between an open, colorless form and a closed, colored form, triggered by UV and visible light. researchgate.net Scientific literature describes the synthesis of various fluorene-containing diarylethenes that exhibit significant photochromic behavior. scientific.netresearchgate.net However, based on a review of available research, the specific utilization of this compound as a direct precursor for the synthesis of photochromic materials is not extensively documented. While its derivatives are key in other optoelectronic fields, its role in the development of photochromic systems appears to be a less explored area of research.

Utilization in Dye-Sensitized Solar Cells (DSCs)

Dye-sensitized solar cells (DSCs) are a type of photovoltaic device that uses a photosensitizer dye to absorb light and inject electrons into a wide-bandgap semiconductor. This compound is a key intermediate in the synthesis of advanced dyes for these cells.

Researchers have utilized this compound to create more complex ancillary ligands for ruthenium(II) bipyridyl sensitizers. In one study, 2-bromo-9,9-dibutyl-9H-fluorene was synthesized from 2-bromofluorene (B47209). scientific.net This intermediate was then used to prepare a π-conjugated ancillary bipyridyl ligand, specifically 4,4'-bis(9,9-dibutyl-9H-fluoren-2-yl)-2,2'-bipyridine. This ligand was incorporated into a new ruthenium(II) complex, designated BDF. scientific.net

The introduction of the fluorene moiety into the dye's structure was intended to increase the conjugation length, which can enhance the spectral response of the sensitizer (B1316253). scientific.net The resulting BDF sensitizer, when anchored onto a nano-crystalline TiO2 electrode, demonstrated superior performance compared to a standard reference dye, Z907. scientific.net The solar cell fabricated with the BDF dye achieved a solar-to-electric energy conversion efficiency (η) of 6.58%, which was significantly higher than the 4.65% efficiency of the cell using the Z907 sensitizer under identical conditions. scientific.net This improvement was attributed to a broader photocurrent action spectrum and enhanced light-harvesting capabilities. scientific.net

The detailed photovoltaic performance parameters of the BDF-sensitized solar cell compared to the Z907 reference are presented below.

Table 1: Photovoltaic Performance of DSCs with BDF and Z907 Sensitizers

| Sensitizer | Overall Efficiency (η) | Short-Circuit Current (Jsc) (mA cm⁻²) | Open-Circuit Voltage (Voc) (mV) | Fill Factor (FF) |

|---|---|---|---|---|

| BDF | 6.58% | 14.66 | 640 | 0.71 |

| Z907 | 4.65% | 11.52 | 566 | 0.72 |

Data sourced from a 2013 study on molecularly engineered fluorene-substituted Ru-complexes. scientific.net

This research highlights the successful application of this compound as a foundational building block for high-performance dyes in dye-sensitized solar cells, demonstrating its potential to contribute to more efficient solar energy conversion technologies.

Computational and Theoretical Investigations of 2 Bromo 9 Butyl 9h Fluorene and Its Derivatives

Electronic Structure Analysis: HOMO-LUMO Gaps and Energy Levels

The electronic structure of a molecule is fundamental to its chemical and physical behavior. Key to this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that influences the molecule's electronic properties, such as its stability, reactivity, and optical absorption characteristics. irjweb.comresearchgate.net

For fluorene (B118485) and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic core. However, the introduction of substituents at various positions can significantly alter their energy levels. In 2-Bromo-9-butyl-9H-fluorene, the bromo group at the 2-position and the butyl group at the 9-position play distinct roles. The bromo group, being an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO levels. worldscientific.comresearchgate.net Conversely, the alkyl butyl group at the C-9 position has a weaker electronic effect but is crucial for ensuring solubility and influencing the molecular packing in the solid state.

Computational studies on related fluorene derivatives have shown that modifying the fluorene structure can significantly reduce the energy gap. mdpi.com For instance, changing fluorene to a substituted dibenzofulvene can lower the Egap from ~4.90 eV to a range of 2.13–2.80 eV. mdpi.com This tuning of the HOMO-LUMO gap is essential for applications in organic electronics, as a smaller gap generally corresponds to easier electron excitation and absorption of longer wavelength light. researchgate.net The HOMO-LUMO gap can be correlated with the electrochemical band gap determined from cyclic voltammetry experiments and the optical band gap from UV-Vis spectroscopy. nih.govresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Calculated Egap (eV) |

|---|---|---|---|

| Fluorene (A-0) mdpi.com | -6.22 | -1.32 | 4.90 |

| Dibenzofulvene Derivative (A-1) mdpi.com | -5.22 | -2.35 | 2.87 |

| Dibenzofulvene Derivative (A-6) mdpi.com | -4.72 | -2.59 | 2.13 |

| Carbazole-Fluorene Derivative (1) nankai.edu.cn | -5.41 | -1.99 | 3.42 |

| Carbazole-Fluorene Derivative (2) nankai.edu.cn | -5.24 | -2.74 | 2.50 |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a standard and powerful computational method for investigating the electronic and structural properties of organic molecules like fluorene derivatives. worldscientific.comresearchgate.net DFT calculations, often using hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP, can accurately predict molecular geometries, orbital energies, and other electronic properties. worldscientific.comnih.govresearchgate.net The choice of basis set, such as 6-31G(d,p) or larger sets like 6-311+G**, is crucial for obtaining reliable results. worldscientific.commdpi.com

For studying excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. nih.govtechscience.com TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states (e.g., S0 → S1, S0 → S2), along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.comresearchgate.net These theoretical spectra can be directly compared with experimental measurements, providing a detailed assignment of the observed absorption bands. techscience.comresearchgate.net For example, in donor-acceptor fluorene copolymers, TD-DFT can distinguish between π-π* transitions localized on the fluorene unit and intramolecular charge transfer (ICT) transitions between donor and acceptor moieties. researchgate.net

Analysis of Molecular Geometry and Conformational Dynamics, including C-9 substituent effects

The three-dimensional structure of this compound is significantly influenced by its substituents. The fluorene unit itself is a rigid, planar biphenyl (B1667301) system. However, the C-9 carbon is sp3-hybridized, and the substituents at this position protrude from the plane. The introduction of two groups at the C-9 position, such as the butyl groups in a related compound like 2-Bromo-9,9-dibutyl-9H-fluorene, is a common strategy to prevent aggregation and enhance solubility in organic solvents.

The butyl group at the C-9 position of this compound introduces conformational flexibility. The rotation around the C-C single bonds of the butyl chain can lead to various conformers. Computational studies on related systems have shown that substituents at C-9 can cause significant steric strain, leading to deformations in the fluorene backbone itself. researchgate.net For example, in highly crowded fluorene derivatives, competition between bond angle and torsional strain can lead to significant out-of-plane twisting. researchgate.net While the single butyl group in this compound is less sterically demanding than, for instance, two bulky groups, it still affects the local geometry around the C-9 atom. DFT calculations are essential for determining the most stable conformer and understanding the energetic barriers between different conformations. acs.org These geometric factors, in turn, influence the intermolecular interactions in the solid state and thus the material's bulk properties.

| Compound | Parameter | Value | Source |

|---|---|---|---|

| Di-tert-butyl substituted fluorene | Caryl–C9–Caryl angle | 113.1 (1)° | iucr.org |

| 9-(2,2,2-triphenylethylidene)fluorene | Bond angle difference at C9 | 12.9° | researchgate.net |

| 9-ethylidenefluorene | Bond angle difference at C9 | 2.6° | researchgate.net |

Simulation and Prediction of Spectroscopic Properties (UV-Vis, Fluorescence)

As mentioned, TD-DFT is a valuable tool for simulating and predicting the spectroscopic properties of this compound. By calculating the vertical excitation energies and oscillator strengths, one can generate a theoretical UV-Vis absorption spectrum. nih.govresearchgate.net These simulations help to assign the experimental absorption bands to specific electronic transitions. For fluorene derivatives, typical spectra show high-energy bands corresponding to π-π* transitions within the aromatic system and potentially lower-energy bands if intramolecular charge transfer (ICT) character is present. researchgate.net

The agreement between simulated and experimental spectra can depend on the choice of functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). nih.govresearchgate.net For example, in a study on a fluorene-benzothiadiazole copolymer, TD-DFT calculations successfully identified a higher energy absorption band as a π-π* transition of the fluorene units and a lower energy band as an ICT transition. researchgate.net Similar calculations for this compound would elucidate the nature of its electronic transitions. Furthermore, computational methods can also be used to study the properties of the first excited state (S1), providing insights into the fluorescence (emission) properties of the molecule.

Mechanistic Insights from Computational Modeling of Chemical Reactions

Computational modeling can provide detailed mechanistic insights into the chemical reactions involving this compound. The bromine atom at the 2-position makes this compound a versatile building block in organic synthesis, particularly for cross-coupling reactions like the Suzuki-Miyaura or Ullmann couplings, which are used to form new carbon-carbon bonds. tci-thaijo.org

DFT calculations can be used to model the entire catalytic cycle of such reactions. This includes:

Reactant and Catalyst Structures: Optimizing the geometries of the starting materials (this compound, boronic acids, etc.) and the palladium or copper catalyst.

Transition States: Locating the transition state structures for key elementary steps, such as oxidative addition, transmetalation, and reductive elimination.

Reaction Intermediates: Characterizing the structure and stability of intermediates along the reaction pathway.

By calculating the energies of all reactants, intermediates, and transition states, a complete potential energy surface for the reaction can be constructed. This allows for the determination of the rate-determining step and provides a fundamental understanding of the reaction's feasibility and selectivity. acs.org For example, theoretical studies on related systems have been used to predict the outcomes of intramolecular electrophilic substitutions to form spiro compounds, using DFT-based reactivity indices to understand site selectivity. acs.org Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Advanced Spectroscopic Characterization Techniques for 2 Bromo 9 Butyl 9h Fluorene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Bromo-9-butyl-9H-fluorene. By analyzing the chemical shifts, spin-spin coupling, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR spectroscopy provides information about the different types of protons and their neighboring environments. For fluorene (B118485) derivatives, the aromatic protons typically appear in the downfield region (around 7.2-7.8 ppm), while the protons of the butyl group at the C9 position resonate in the upfield region. The methylene (B1212753) protons adjacent to the fluorene ring will have a distinct chemical shift compared to the other methylene and methyl protons of the butyl chain.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon atoms of the fluorene backbone, the butyl chain, and the carbon atom bonded to the bromine atom will all have characteristic resonances.

Table 1: Representative ¹H and ¹³C NMR Data for Analagous 2-Bromo-9-alkyl-9H-fluorene Compounds

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

|---|---|---|

| 2-bromo-9-octyl-9H-fluorene | δ 7.77–7.26 (m, 7H, Ar-H), 3.96 (t, 1H, C9-H), 2.03–1.94 (m, 2H), 1.26–1.08 (m, 12H), 0.87 (t, 3H) | δ 150.0, 147.5, 141.3, 140.4, 130.5, 127.9, 127.4, 127.3, 124.6, 121.3, 120.9, 120.1, 47.7, 33.1, 32.1, 30.1, 29.6, 29.5, 25.8, 22.9, 14.4 |

| 2-bromo-9-heptyl-9H-fluorene | δ 7.72–7.31 (m, 7H, Ar-H), 3.96 (t, 1H, C9-H), 2.05–1.91 (m, 2H), 1.32–1.12 (m, 10H), 0.87 (t, 3H) | δ 149.9, 147.4, 140.2, 140.2, 130.1, 127.7, 127.3, 127.2, 124.5, 121.2, 120.8, 120.0, 47.6, 33.0, 32.0, 30.0, 29.4, 25.6, 22.8, 14.2 |

Data sourced from The Royal Society of Chemistry. rsc.org

Advanced Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within a molecule. For π-conjugated systems like this compound, the absorption spectrum reveals information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption maxima (λ_max) correspond to π-π* transitions within the fluorene core. nih.gov

In fluorene derivatives, the absorption spectra typically show characteristic bands in the UV region. For example, fluorene-based compounds often exhibit absorption maxima between 360 and 375 nm. nih.gov The introduction of different substituents on the fluorene ring can influence the position of these absorption bands. For instance, the introduction of a pnictinidene unit into a fluorene derivative can cause substantial changes in the optical spectrum. researchgate.net Studies on similar fluorene derivatives show that absorption maxima can be influenced by the π-conjugated system and steric hindrance, which can cause shifts in the absorption wavelength. rsc.org

Table 2: Representative UV-Vis Absorption Data for Fluorene Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) |

|---|---|---|

| Fluorene Derivative 1 | THF | 366 |

| Fluorene Derivative 2 | THF | 360 |

| Fluorene Derivative 3 | THF | 375 |

| Fluorene Derivative 4 | THF | 370 |

Data adapted from a study on fluorene derivatives for OLED applications. nih.gov

Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy for Emissive Properties

Photoluminescence (PL) and electroluminescence (EL) spectroscopy are vital for characterizing the emissive properties of materials, particularly for applications in organic light-emitting diodes (OLEDs). PL spectroscopy measures the light emitted from a substance after it has absorbed photons, while EL spectroscopy measures the light emitted when an electric current is passed through it.

Fluorene derivatives are known for their strong blue emission, making them attractive for OLED applications. researchgate.net The PL spectra of fluorene derivatives typically show emission maxima in the blue region of the visible spectrum, often between 418 and 430 nm in solution. nih.gov The emission properties can be tuned by modifying the molecular structure. For instance, the introduction of different end units on the fluorene core can alter the photophysical properties. nih.gov

While some fluorene-based materials exhibit strong luminescence, others may not show observable emission. rsc.org The electroluminescence spectra of devices fabricated with fluorene derivatives can confirm their light-emitting color in an actual device setting. For example, some fluorene derivatives have been shown to emit blue light in OLEDs. researchgate.net

Table 3: Representative Photoluminescence Data for Fluorene Derivatives

| Compound | Solvent | Emission Maxima (λ_em, nm) |

|---|---|---|

| Fluorene Derivative 1 | THF | 424 |

| Fluorene Derivative 2 | THF | 418 |

| Fluorene Derivative 3 | THF | 430 |

| Fluorene Derivative 4 | THF | 427 |

Data adapted from a study on fluorene derivatives for OLED applications. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn confirms its elemental composition. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous identification of the compound.

For this compound (C₁₇H₁₇Br), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to show a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by approximately 2 Da. While specific HRMS data for this compound was not found, analysis of similar compounds like 2-bromo-9-octyl-9H-fluorene shows the utility of this technique in confirming the molecular formula. rsc.org

Photoelectron Emission Spectroscopy for Ionization Potentials

Photoelectron emission spectroscopy is a powerful technique for determining the ionization potential of a material, which corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO). This information is crucial for understanding the electronic structure and for designing efficient charge-transporting layers in electronic devices.

For fluorene-based materials, photoelectron spectroscopy in air (PESA) is often used to evaluate the HOMO energy levels. rsc.org Studies on various fluorene derivatives have shown that their ionization potentials can be tuned by modifying the molecular structure. For example, the introduction of different substituents can lead to HOMO energy levels ranging from approximately -5.0 eV to -5.5 eV. rsc.orgacs.org This tunability is essential for optimizing the energy level alignment in multilayer devices like perovskite solar cells. rsc.org

Table 4: Representative Ionization Potentials for Fluorene-Based Hole Transporting Materials

| Compound | Ionization Potential (I_p, eV) |

|---|---|

| V1498 | -5.32 |

| V1499 | -5.49 |

| V1393 | -5.18 |

| V1421 | -5.21 |

Data sourced from studies on fluorene-based materials. rsc.orgrsc.org

X-ray Crystallography for Solid-State Molecular Structure and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state properties of a material.

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the butyl chain relative to the fluorene ring system and how the molecules pack in the crystal lattice. This packing arrangement can significantly influence the material's electronic properties, such as charge mobility. While a crystal structure for the title compound was not found, studies on other fluorene derivatives highlight the importance of this technique. For example, the crystal structure of 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine shows the dihedral angles between the fluorene core and the pendant phenyl groups, as well as weak C—H⋯π interactions that link the molecules into dimers. iucr.org Such insights are crucial for structure-property relationship studies. bohrium.com

Electrochemical Techniques for Redox Properties (Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, providing information about its ability to be oxidized and reduced. From the CV data, the HOMO and LUMO energy levels can be estimated, which are essential parameters for designing materials for electronic applications.

In a typical CV experiment, the oxidation and reduction potentials of the compound are measured. These potentials can be used to calculate the HOMO and LUMO energy levels. For fluorene derivatives, the oxidation potential is often associated with the loss of an electron from the fluorene core or donor moieties, while the reduction potential corresponds to the gain of an electron. nih.gov The redox behavior of fluorene-based compounds can be studied in solution using a supporting electrolyte. nih.gov The choice of solvent and electrolyte can influence the measured potentials. acs.org

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-9-octyl-9H-fluorene |

| 2-bromo-9-heptyl-9H-fluorene |

| 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine |

| 2-Bromo-9H-fluorene |

| 2-Bromo-9,9-diphenyl-9H-fluorene |

| 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene |

| 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene |

| 2-bromo-9-(4-chlorobenzyl)-7-iodo-9H-fluorene |

| 9-(3-bromobenzyl)-9H-fluorene |

| 9-benzyl-2,7-di-tert-butyl-9H-fluorene |

| 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene |

| 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile |

| 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile |

| 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile |

| 2,7-di-bromo-9H-fluorene |

| 2,7-dibromo-9-methylene-9H-fluorene |

| 2-Bromo-9-fluorenone |

| 2-bromo-2-methylpropane |

| 9,9-dimethyl-9H-fluorene |

| 2-Bromo-9,9-dimethyl-9H-fluorene |

| 2-(phenylethynyl)-9,9-dimethyl-9H-fluorene |

| 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide |

| 2-bromo-4-fluoro-1-nitrobenzene |

| 2-bromo-7-iodo-fluoren-9-one |

| 2-bromo-7-iodo-9,9'-spirobi[fluorene] |

| 3-(2-bromophenyl)-9H-carbazole |

| tert-butyl 3-(2-bromophenyl)-9H-carbazole-9-carboxylate |

| 3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole |

| 3,3′-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(9-heptyl-9H-carbazole) |

| 2,7-dibromo-9h-fluorene |

| 9-butyl-9H-carbazole |

| 2-(2-(4-Diphenylaminobiphenyl-4'-yl)vinyl)-2',7'-di-tert-butyl-9,9'-spirobifluorene |

| 2,7-dibromo-2',7'-di-tert-butyl-9,9'-spirobifluorene |

| 1,4-bis((9H-fluoren-9-ylidene)methyl)benzene |

| N-phenyl-9H-fluoren-9-imine |

| 9H-Fluoren-9-one |

| 2-Bromo-9H-fluoren-9-one |

| 2-tert-butyl-9,10-bis(9,9-dimethylfluorenyl) anthracene |

| 2-tert-butyl-9,10-bis[4-(2-naphthyl)phenyl] anthracene |

| 2-tert-butyl-9,10-bis[4-(9,9-dimethylfluorenyl)phenyl] anthracene |

| 9-ethyl-N-(4-metoxyphenyl)-9H-carbazol-3-amine |

Future Research Directions and Emerging Trends in 2 Bromo 9 Butyl 9h Fluorene Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-Bromo-9-butyl-9H-fluorene and its derivatives is a cornerstone of its utility. Future research will increasingly focus on the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign. A significant trend is the move away from harsh reaction conditions and stoichiometric reagents towards more catalytic and atom-economical processes.

One promising avenue is the exploration of C-H bond activation strategies. nih.gov Direct functionalization of the fluorene (B118485) core by activating its inherent C-H bonds would offer a more streamlined approach to derivatization, minimizing the need for pre-functionalized starting materials and reducing waste. researchgate.net This could lead to the development of single-step processes for introducing a wide range of functional groups at various positions on the fluorene ring, complementing the reactivity of the existing bromo-substituent.

Furthermore, there is a growing interest in catalyst-free synthetic methods . For instance, reactions mediated by sustainable solvents like poly(ethylene glycol) (PEG) have shown promise for the synthesis of functionalized fluorene derivatives. koreascience.kr Adapting such methods for the modification of this compound could significantly reduce the reliance on transition metal catalysts, which are often expensive and can leave toxic residues in the final product. rsc.org The development of such green-chemistry approaches will be crucial for the large-scale and cost-effective production of fluorene-based materials for commercial applications. wiley.comresearchgate.net

Exploration of New Reactivity Pathways and Catalytic Transformations for Derivatization

The bromo- and butyl- groups on this compound are key to its chemical versatility. Future research will delve deeper into exploring new reactivity pathways and catalytic transformations to expand the library of accessible derivatives with tailored properties.

The bromo-substituent is an ideal anchor for a wide array of palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig aminations. researchgate.netacs.orgnih.gov While these are established methods, emerging trends point towards the use of more efficient and robust catalyst systems, including those based on earth-abundant metals like copper and iron, which offer a more sustainable alternative to precious metals. researchgate.netmdpi.com The development of ligand-free catalytic systems is another area of active research that promises to simplify reaction setups and reduce costs. rsc.org

Beyond cross-coupling, the development of novel methods for the transformation of the bromo-group will be a key focus. This could include exploring its participation in radical reactions or its conversion to other functional groups that can then be used for further derivatization. nih.gov Similarly, the butyl group, while primarily influencing solubility, can also be a site for selective functionalization, although this is more challenging. Research into selective C-H activation of the butyl chain could open up new avenues for creating complex, three-dimensional fluorene architectures.

Design and Synthesis of Tailored Architectures for High-Performance Organic Electronic Devices

Fluorene derivatives are at the forefront of research in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). sioc-journal.cndoi.org Future efforts will be directed towards the rational design and synthesis of tailored architectures based on this compound to achieve unprecedented device performance.

In the realm of OLEDs , the focus will be on creating novel host and emissive materials. bohrium.comanr.fracs.orgrsc.orgwiley.commdpi.com By strategically modifying the this compound core through the coupling of various electron-donating and electron-accepting moieties, it is possible to fine-tune the HOMO/LUMO energy levels, triplet energy, and charge transport properties of the resulting materials. bohrium.comnanoge.org This will enable the development of highly efficient and stable blue, green, and red phosphorescent and fluorescent OLEDs. acs.orgrsc.orgwiley.com The design of materials with spiro-fluorene structures is a particularly promising approach to achieve high thermal and morphological stability. anr.fr

For Organic Solar Cells , this compound can serve as a building block for both donor and acceptor materials. nih.govmdpi.commdpi.comaimspress.com The ability to tune the electronic properties through derivatization is crucial for optimizing the energy level alignment at the donor-acceptor interface, which is a key determinant of device efficiency. nih.gov Future research will likely explore the synthesis of fluorene-based copolymers and small molecules with tailored absorption spectra to maximize light harvesting. doi.orgrsc.org The development of non-fullerene acceptors based on fluorene is a particularly active area of research that holds the promise of overcoming the limitations of traditional fullerene-based acceptors. doi.org Furthermore, fluorene derivatives are being investigated as hole-transporting materials in high-efficiency perovskite solar cells, offering a promising alternative to more expensive materials. diva-portal.orgnih.govresearchgate.netacs.org

| Application Area | Key Research Focus | Desired Properties |

| OLEDs | Novel host and emissive materials | Tunable HOMO/LUMO, high triplet energy, good charge transport, thermal stability |

| Organic Solar Cells | Donor and acceptor materials, hole-transport layers | Optimized energy level alignment, broad absorption, high charge mobility |

| Perovskite Solar Cells | Hole-transporting materials | High efficiency, stability, low cost |

Integration into Multifunctional Hybrid Material Systems

The integration of this compound derivatives into multifunctional hybrid materials is an emerging trend that promises to create materials with synergistic properties. These hybrid systems combine the desirable electronic and optical properties of the fluorene moiety with the unique characteristics of other material classes, such as inorganic nanoparticles or other polymers.

One exciting area is the development of fluorene-based hybrid materials for sensing applications . mdpi.comresearchgate.net For example, the incorporation of fluorene derivatives into hybrid systems with polyhedral oligomeric silsesquioxanes (POSS) can lead to materials with enhanced thermal stability and tunable fluorescence properties, making them suitable for use as chemical sensors. mdpi.comresearchgate.net The fluorene unit can act as a fluorescent reporter, with its emission properties being sensitive to the presence of specific analytes.

Another promising direction is the creation of fluorene-containing polymer nanocomposites . beilstein-journals.org By dispersing fluorene derivatives within a polymer matrix or intercalating them into layered inorganic materials, it is possible to create materials with improved mechanical properties, enhanced photostability, and tailored optical properties. beilstein-journals.org These materials could find applications in areas such as optoelectronic devices, microfiltration membranes, and plasmonic sensors. beilstein-journals.org The synthesis of fluorene-containing dendrimers and their integration with materials like hexabenzocoronene also opens up possibilities for creating self-assembling systems for use in bulk heterojunction solar cells. acs.org

Advanced Theoretical Modeling and Machine Learning for Predictive Material Design

The traditional trial-and-error approach to materials discovery is being increasingly supplemented by advanced computational methods. Future research on this compound will heavily rely on theoretical modeling and machine learning to accelerate the design and discovery of new materials with desired properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting the electronic and optical properties of fluorene derivatives. worldscientific.comworldscientific.comresearchgate.netacs.org These computational methods can be used to screen virtual libraries of compounds based on this compound, allowing researchers to identify promising candidates for synthesis and experimental evaluation. acs.orgcapes.gov.br This in-silico approach can significantly reduce the time and resources required for materials development.

More recently, machine learning (ML) has emerged as a transformative tool in materials science. dntb.gov.uanih.govcmu.eduresearchgate.net By training ML models on large datasets of known materials and their properties, it is possible to develop predictive models that can rapidly screen vast chemical spaces for new materials with specific functionalities. nih.govcmu.eduresearchgate.net For instance, generative ML models can be used to design novel fluorene-based molecules with optimized properties for OLED or OSC applications. nih.gov This data-driven approach, combined with high-throughput virtual screening, will undoubtedly play a pivotal role in the future of this compound chemistry, enabling the rapid discovery of next-generation organic electronic materials. cmu.eduresearchgate.net

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of ground-state electronic properties, HOMO/LUMO levels. worldscientific.comworldscientific.comresearchgate.netacs.org |

| Time-Dependent DFT (TD-DFT) | Prediction of excited-state properties, absorption and emission spectra. worldscientific.comworldscientific.comresearchgate.netacs.org |

| Machine Learning (ML) | Predictive modeling of material properties, de novo design of novel molecules. dntb.gov.uanih.govcmu.eduresearchgate.net |

| High-Throughput Virtual Screening | Rapid screening of large libraries of virtual compounds for desired properties. cmu.eduresearchgate.net |

Q & A

Basic Research Questions

Q. What are the most effective methods for synthesizing 2-Bromo-9-butyl-9H-fluorene with high purity?

- Methodological Answer : Synthesis typically involves alkylation of the fluorene backbone. For example, a modified Friedel-Crafts alkylation can introduce the butyl group at the 9-position, followed by bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation. Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical. Analogous procedures for brominated fluorene derivatives highlight the importance of inert atmospheres (e.g., argon) to prevent side reactions . Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for purification, as demonstrated for structurally similar compounds .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substitution patterns. The butyl group’s protons (δ ~0.8–1.6 ppm) and bromine’s deshielding effect on adjacent carbons (δ ~120–140 ppm) provide diagnostic peaks .

- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular packing . For accurate data collection, ensure crystal quality via slow evaporation from dichloromethane/hexane mixtures, a method validated for fluorene derivatives .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using ethanol or methanol is effective for removing unreacted starting materials. For persistent impurities (e.g., di-brominated byproducts), preparative HPLC with a C18 column and acetonitrile/water mobile phase achieves >98% purity. This approach aligns with protocols for structurally related bromo-fluorenes .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

- Methodological Answer : Mechanistic studies require kinetic analysis (e.g., variable-temperature NMR) and intermediate trapping. For brominated fluorenes, radical scavengers like TEMPO can confirm radical pathways during bromination . Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states and activation energies, providing insights into regioselectivity .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Time-Dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis sets accurately predicts UV-Vis absorption spectra and HOMO-LUMO gaps. For crystallographic data validation, compare experimental bond lengths/angles with outputs from software like Mercury (CCDC), which integrates SHELX-refined structures .

Q. How should researchers address contradictions in experimental data (e.g., unexpected reactivity or spectral anomalies)?

- Methodological Answer : Systematic validation is key:

- Replicate experiments : Ensure consistency across batches.

- Cross-validate techniques : Pair NMR with mass spectrometry (HRMS) to confirm molecular weight discrepancies.

- Review synthetic pathways : Trace impurities (e.g., residual catalysts) using X-ray Photoelectron Spectroscopy (XPS) .

- Leverage literature analogs : Compare findings with studies on 2-Bromo-9,9-diphenyl-9H-fluorene, where steric effects from substituents alter reactivity . Contradiction resolution frameworks from qualitative research (e.g., iterative hypothesis testing) are also applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.